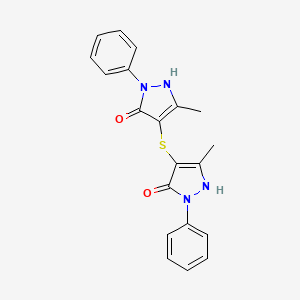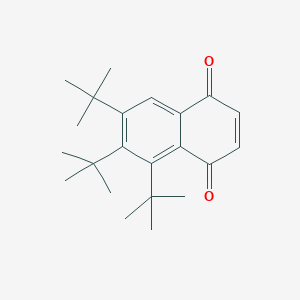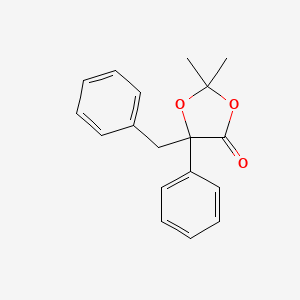![molecular formula C16H11N3O B14286328 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 121007-08-7](/img/structure/B14286328.png)
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a pyrazole ring and a phenyl group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-aminobenzohydrazide. This intermediate then undergoes cyclization with phenylhydrazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antifungal and antioxidant properties.
Medicine: The compound has been investigated for its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant properties.
Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological activities, including anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific structure, which combines the quinazoline and pyrazole rings with a phenyl group, resulting in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121007-08-7 |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-phenyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H11N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10,18H |
InChI-Schlüssel |
KBKRCNALISSZAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4C(=O)N3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


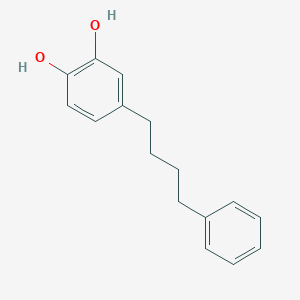
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
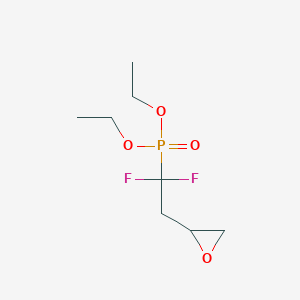

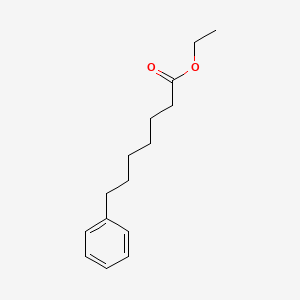
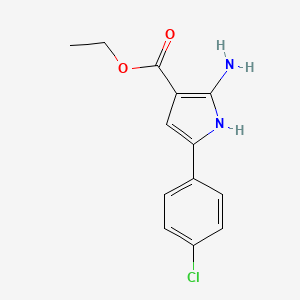
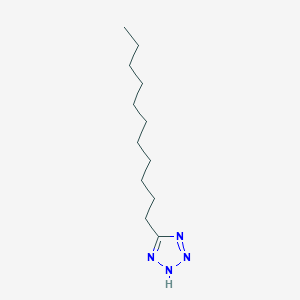

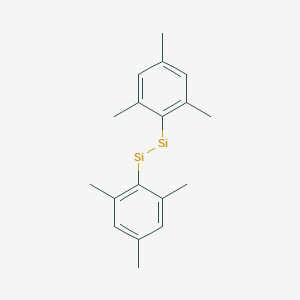
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
